molecular formula C8H9Br B049150 3-Methylbenzyl bromide CAS No. 620-13-3

3-Methylbenzyl bromide

Cat. No.: B049150
CAS No.: 620-13-3
M. Wt: 185.06 g/mol
InChI Key: FWLWTILKTABGKQ-UHFFFAOYSA-N
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Description

3-Methylbenzyl bromide: 1-(bromomethyl)-3-methylbenzene , is an organic compound with the molecular formula C8H9Br . It is a clear, colorless to light yellow liquid with a boiling point of 185°C at 340 mmHg . This compound is primarily used as an intermediate in organic synthesis and has various applications in chemical research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylbenzyl bromide can be synthesized through the bromination of 3-methylbenzyl alcohol . The reaction typically involves the use of hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as brominating agents. The reaction is carried out under controlled conditions to ensure the selective formation of the bromide compound .

Industrial Production Methods: In industrial settings, this compound is produced by the bromination of m-xylene . The process involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) . The reaction is conducted at elevated temperatures to achieve high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

  • 3-Methylbenzaldehyde
  • 3-Methylbenzoic acid
  • 3-Methylbenzyl alcohol

Scientific Research Applications

3-Methylbenzyl bromide is widely used in scientific research due to its versatility as a synthetic intermediate. Some of its applications include:

Mechanism of Action

The mechanism of action of 3-Methylbenzyl bromide primarily involves its role as an alkylating agent . The bromine atom in the compound is highly reactive and can be easily displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This property makes it useful in various substitution reactions, where it acts as an intermediate to introduce the 3-methylbenzyl group into target molecules .

Comparison with Similar Compounds

  • 2-Methylbenzyl bromide (1-(bromomethyl)-2-methylbenzene)
  • 4-Methylbenzyl bromide (1-(bromomethyl)-4-methylbenzene)
  • 3-Methoxybenzyl bromide (1-bromomethyl-3-methoxybenzene)

Comparison:

This compound stands out due to its specific substitution pattern, which makes it suitable for certain synthetic applications where other isomers might not be as effective.

Properties

IUPAC Name

1-(bromomethyl)-3-methylbenzene
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InChI

InChI=1S/C8H9Br/c1-7-3-2-4-8(5-7)6-9/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FWLWTILKTABGKQ-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CBr
Source PubChem
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Molecular Formula

C8H9Br
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DSSTOX Substance ID

DTXSID1060716
Record name Benzene, 1-(bromomethyl)-3-methyl-
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Molecular Weight

185.06 g/mol
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Physical Description

Liquid; [Merck Index]
Record name m-Xylyl bromide
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Boiling Point

212.5 °C, BP: 212-215 °C with slight decomposition
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Flash Point

82 °C (180 °F) - closed cup
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Solubility

Insoluble in water, Practically insoluble in water, Soluble in organic solvents, Very soluble in ethanol and ethyl ether
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Density

1.3711 g/cu cm at 23 °C
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Vapor Pressure

0.19 [mmHg]
Record name m-Xylyl bromide
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Color/Form

Liquid

CAS No.

620-13-3
Record name 3-Methylbenzyl bromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the reduced ion mobility constant (K0) for compounds like 3-Methylbenzyl bromide?

A1: The reduced ion mobility constant (K0) is a crucial parameter in ion mobility spectrometry (IMS), a technique used for separating and identifying ions in the gas phase. The K0 value reflects an ion's mobility through a buffer gas under a specific electric field.

Q2: Were there any unexpected observations related to this compound in the research?

A2: Yes, during the development of a predictive model for reduced ion mobility constants (K0) using a statistical regression approach, this compound, along with chloroacetophenone, exhibited larger residual values than other compounds in the dataset []. This suggests that their K0 values deviated significantly from the model's predictions, possibly due to unforeseen molecular properties or interactions not fully captured by the parameters used in the model. This finding emphasizes the importance of continuous model refinement and the need for a comprehensive understanding of the factors influencing ion mobility.

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